2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one
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Description
This compound is a unique spiro heterocyclic compound . It is used primarily as a sacrificial reducing agent for reducing carbon dioxide in photocatalysts . It is known to facilitate reactions when coexisting with photosensitizers and photocatalysts .
Synthesis Analysis
The synthesis of this compound involves a sequential reaction of o-hydroxy benzaldehyde and various 4-substituted acetophenones and a mixture of isatin and 2-(3-(4-substitutedphenyl)-4, 5-dihydro-1H-pyrazol-5-yl) phenol in the presence of PTSA . The spiro compounds are prepared via microwave-assisted reaction and obtained in good yield as compared to the conventional method .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C21H22N2O . It has a molecular weight of 318.422 .Chemical Reactions Analysis
The chemical reactions involving this compound are accelerated due to the selective absorption of microwaves by polar molecules . This compound is known to facilitate reactions when coexisting with photosensitizers and photocatalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are represented by its NMR data . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Antimicrobial, Anti-Inflammatory, and Antioxidant Activity
Compounds related to 2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one have demonstrated significant antimicrobial, anti-inflammatory, and antioxidant activities. For instance, spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, which are structurally similar, were found to possess high antimicrobial activity against S. aureus ATCC 43300, as well as an anti-inflammatory effect superior to the reference drug diclofenac and high antioxidant activity (Mandzyuk et al., 2020).
Synthesis and Catalysis
A method for the synthesis of related compounds using nano-Co3S4 under microwave irradiation has been developed. This method facilitates the creation of complex molecules like 10-methyl-8H-spiro[benzo[5,6]chromeno[2,3-c]pyrazole-11,3′-indol]-2′(1′H)-one, showcasing the versatility and efficiency of modern synthetic techniques (Khojasteh-Khosro & Shahbazi-Alavi, 2019).
Photodegradation Study
A comparative study on the photodegradation of spiro[indoline-oxazine] and spiro[indoline-pyran] derivatives revealed the different nature of the photoproducts, suggesting distinct degradation mechanisms for these compounds. This research provides insight into the stability and longevity of these materials when exposed to UV light (Baillet et al., 1993).
Structural Studies
The structures of compounds like aryl-substituted 1,10b-dihydro-5H-pyrazolo[1,5-c]-1,3-benzoxazines have been elucidated through NMR spectroscopy and X-ray diffraction studies. These methods provide a detailed understanding of the molecular architecture, which is crucial for determining their potential applications in various fields (Desenko et al., 1991).
Properties
IUPAC Name |
2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-22-23(17-11-5-6-12-18(17)24-22)26-20(16-10-4-7-13-21(16)28-23)14-19(25-26)15-8-2-1-3-9-15/h1-13,20H,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTMMVSHYQKBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)C6=CC=CC=C6NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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